3,5-Dibromopyridine-4-sulfonyl fluoride
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Overview
Description
3,5-Dibromopyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H2Br2FNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions, a sulfonyl fluoride group at the 4 position, and a fluorine atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromopyridine-4-sulfonyl fluoride typically involves the bromination of pyridine derivatives followed by sulfonylation and fluorination. One common method is the bromination of pyridine using bromine or a brominating agent under controlled conditions to introduce bromine atoms at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromopyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The sulfonyl fluoride group can be reduced to other functional groups under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,5-Dibromopyridine-4-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dibromopyridine-4-sulfonyl fluoride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to act as a sulfonylating agent. This reactivity is exploited in various chemical transformations and in the design of enzyme inhibitors that target specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromopyridine: Lacks the sulfonyl fluoride group but shares the bromine substitution pattern.
4-Sulfonyl Fluoride Pyridine: Contains the sulfonyl fluoride group but lacks the bromine atoms.
3,5-Difluoropyridine: Contains fluorine atoms instead of bromine at the 3 and 5 positions.
Uniqueness
3,5-Dibromopyridine-4-sulfonyl fluoride is unique due to the combination of bromine atoms and a sulfonyl fluoride group on the pyridine ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and scientific research .
Properties
IUPAC Name |
3,5-dibromopyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZOEQTZVKLFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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